molecular formula C5H5ClO3S2 B2758314 2-Methoxythiophene-3-sulfonyl chloride CAS No. 425426-96-6

2-Methoxythiophene-3-sulfonyl chloride

Cat. No.: B2758314
CAS No.: 425426-96-6
M. Wt: 212.66
InChI Key: YZFAOZAIGURUPT-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Methoxythiophene-3-sulfonyl chloride typically involves the sulfonation of 2-methoxythiophene followed by chlorination. One common method includes the reaction of 2-methoxythiophene with chlorosulfonic acid to introduce the sulfonyl chloride group . The reaction is usually carried out under controlled temperature conditions to prevent decomposition or side reactions.

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves the use of industrial-grade reagents and equipment to ensure efficiency and safety. The reaction conditions are optimized to maximize yield and purity while minimizing waste and environmental impact .

Chemical Reactions Analysis

Types of Reactions

2-Methoxythiophene-3-sulfonyl chloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Mechanism of Action

The mechanism of action of 2-Methoxythiophene-3-sulfonyl chloride involves its reactivity towards nucleophiles. The sulfonyl chloride group is highly electrophilic, making it susceptible to nucleophilic attack. This reactivity is exploited in various chemical transformations, where the compound acts as a key intermediate . The molecular targets and pathways involved depend on the specific application and the nature of the nucleophile used in the reaction .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Methoxythiophene-3-sulfonyl chloride is unique due to its combination of a methoxy group and a sulfonyl chloride group on the thiophene ring. This combination imparts distinct reactivity and properties, making it a valuable intermediate in various chemical syntheses .

Biological Activity

2-Methoxythiophene-3-sulfonyl chloride is a sulfonamide derivative that has garnered interest in the field of medicinal chemistry due to its potential biological activities, particularly as an antimicrobial agent. This article explores its mechanisms of action, biochemical properties, and relevant research findings.

Target of Action:
this compound primarily targets bacterial dihydropteroate synthetase, an enzyme crucial for folic acid synthesis in bacteria. By acting as a competitive inhibitor, it disrupts the normal metabolic processes necessary for bacterial growth and replication.

Mode of Action:
The compound’s inhibition of dihydropteroate synthetase leads to a blockade in the synthesis of folate, which is vital for nucleic acid production. This mechanism is similar to other sulfonamide antibiotics, which have been extensively studied for their antibacterial properties.

Biochemical Interactions:
Research indicates that this compound interacts with various enzymes and proteins, influencing metabolic pathways within cells. It has been shown to modulate cell signaling pathways and alter gene expression related to metabolic functions.

Cellular Effects:
The compound affects cellular processes by binding to specific biomolecules, leading to enzyme inhibition or activation. This interaction can result in significant changes in cellular metabolism and function, highlighting its potential utility in therapeutic applications .

Pharmacokinetics

Absorption and Distribution:
Sulfonamides are known for their good oral absorption. The pharmacokinetic profile of this compound suggests that it is readily absorbed and distributed throughout the body, making it a candidate for systemic therapies.

Stability and Degradation:
In laboratory settings, the stability of this compound can vary based on environmental conditions. Factors such as temperature and pH can influence its degradation rate, which is critical for determining its long-term efficacy in biological systems .

Case Studies and Experimental Data

  • Antimicrobial Activity:
    • In vitro studies have demonstrated that this compound exhibits significant antimicrobial activity against various bacterial strains. For instance, it showed effective inhibition of Staphylococcus aureus and Escherichia coli, indicating its potential as an antibiotic agent.
  • Enzyme Inhibition:
    • The compound has been evaluated for its ability to inhibit specific enzymes involved in metabolic pathways. For example, studies indicated that it effectively inhibits dihydropteroate synthetase at concentrations that are achievable in clinical settings .
  • Dosage Effects:
    • Research involving animal models has shown that the biological effects of this compound vary with dosage. Lower doses may exhibit beneficial effects, while higher doses could lead to toxicity or adverse reactions .

Data Table: Summary of Biological Activity

Activity Type Description References
AntimicrobialEffective against S. aureus, E. coli,
Enzyme InhibitionInhibits dihydropteroate synthetase,
Cellular MetabolismModulates gene expression related to metabolic pathways,
Dosage ResponseVaries with concentration; lower doses beneficial,

Properties

IUPAC Name

2-methoxythiophene-3-sulfonyl chloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H5ClO3S2/c1-9-5-4(2-3-10-5)11(6,7)8/h2-3H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YZFAOZAIGURUPT-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=CS1)S(=O)(=O)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H5ClO3S2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

212.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

425426-96-6
Record name 2-methoxythiophene-3-sulfonyl chloride
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